![molecular formula C9H10N2O3 B13289801 2-[(2-Methylbut-3-YN-2-YL)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13289801.png)
2-[(2-Methylbut-3-YN-2-YL)amino]-1,3-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylbut-3-YN-2-YL)amino]-1,3-oxazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylbut-3-YN-2-YL)amino]-1,3-oxazole-4-carboxylic acid typically involves the reaction of 2-methylbut-3-yn-2-ylamine with an appropriate oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylbut-3-YN-2-YL)amino]-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding oxazole-4-carboxylic acid derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
2-[(2-Methylbut-3-YN-2-YL)amino]-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Research: It is used in the study of enzyme inhibition and receptor binding assays.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
Pharmaceuticals: It is investigated for its potential therapeutic effects and as a building block in drug synthesis.
Mechanism of Action
The mechanism of action of 2-[(2-Methylbut-3-YN-2-YL)amino]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Methylbut-3-YN-2-YL)amino]ethan-1-ol
- **2-[(2-Methylbut-3-YN-2-YL)amino]benzoic acid
- **2-[(2-Methylbut-3-YN-2-YL)amino]isonicotinic acid
Uniqueness
2-[(2-Methylbut-3-YN-2-YL)amino]-1,3-oxazole-4-carboxylic acid is unique due to its oxazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(2-methylbut-3-yn-2-ylamino)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-4-9(2,3)11-8-10-6(5-14-8)7(12)13/h1,5H,2-3H3,(H,10,11)(H,12,13) |
InChI Key |
KYCFPXOZEYMYLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NC1=NC(=CO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


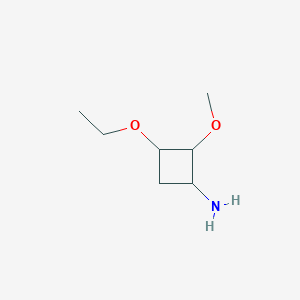
![2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B13289731.png)

![3-Bromo-7-ethyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13289738.png)

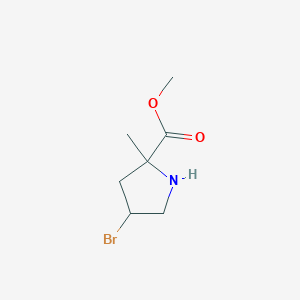
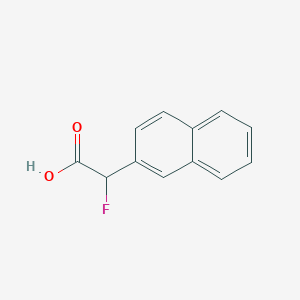
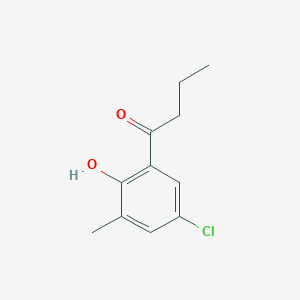
![N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13289753.png)
![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13289781.png)
![2-[(2-Methylbut-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13289787.png)
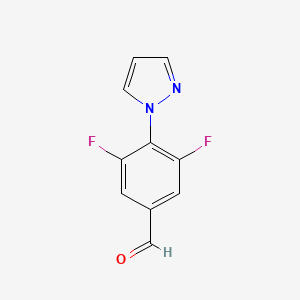
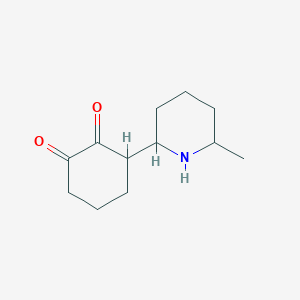
![Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate](/img/structure/B13289796.png)
